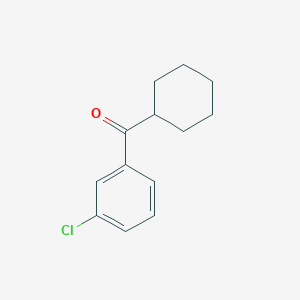

3-Chlorophenyl cyclohexyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXGEGZHQMRFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469255 | |

| Record name | (3-Chlorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211985-77-2 | |

| Record name | (3-Chlorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chlorophenyl Cyclohexyl Ketone

Classical Synthesis Approaches

Friedel-Crafts Acylation Pathways for Aryl Ketone Construction

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. masterorganicchemistry.comsigmaaldrich.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com For the synthesis of 3-chlorophenyl cyclohexyl ketone, this would typically involve the reaction of chlorobenzene (B131634) with cyclohexanecarbonyl chloride.

The mechanism commences with the formation of a complex between the Lewis acid, commonly aluminum trichloride (B1173362) (AlCl₃), and the chlorine atom of the cyclohexanecarbonyl chloride. sigmaaldrich.com This is followed by the cleavage of the carbon-chlorine bond, generating a resonance-stabilized acylium ion. This acylium ion then acts as the electrophile, attacking the chlorobenzene ring to form the desired monoacylated product. sigmaaldrich.com

A general method for preparing cyclohexyl phenyl ketone involves the Friedel-Crafts reaction of cyclohexanecarbonyl chloride with benzene (B151609), catalyzed by anhydrous aluminum trichloride. google.com The reaction can be carried out by adding the Lewis acid to a solution of the acyl chloride and the aromatic compound. google.comudel.edu The final product can then be purified through methods like recrystallization or column chromatography. udel.edu

| Component | Role in the Reaction | Example |

|---|---|---|

| Aromatic Substrate | The aromatic ring that undergoes electrophilic attack. | Chlorobenzene |

| Acylating Agent | Provides the acyl group to be added to the aromatic ring. | Cyclohexanecarbonyl chloride |

| Lewis Acid Catalyst | Activates the acylating agent to form the electrophilic acylium ion. | Aluminum trichloride (AlCl₃) |

Grignard Reagent Mediated Carbonyl Addition and Subsequent Derivatization

Grignard reagents, with the general formula RMgX, are potent nucleophiles widely used in the formation of carbon-carbon bonds. numberanalytics.comwikipedia.org Their reaction with carbonyl compounds provides a versatile route to alcohols, which can be subsequently oxidized to ketones. libretexts.orgorganic-chemistry.org The synthesis of this compound can be envisioned through the addition of a cyclohexylmagnesium halide to 3-chlorobenzaldehyde, followed by oxidation of the resulting secondary alcohol.

The core of the Grignard reaction with a carbonyl compound is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. pressbooks.pubbyjus.com This addition proceeds through a six-membered ring transition state. wikipedia.orgbyjus.com When an asymmetrical ketone is used, a new chiral center can be formed, but the reaction is typically not stereospecific, leading to a racemic mixture of enantiomers. leah4sci.com This is because the planar sp2-hybridized carbonyl carbon can be attacked from either face with equal probability. leah4sci.com

The reactivity of Grignard reagents is influenced by several factors, including the solvent. Ether solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are commonly used as they stabilize the Grignard reagent. numberanalytics.com Reaction temperatures are often kept low to minimize side reactions. numberanalytics.comacs.org The formation of Grignard reagents is performed under anhydrous conditions, as they readily react with water. wikipedia.orglibretexts.org To enhance the reaction, additives like copper(I) iodide (CuI) can be employed. numberanalytics.com Research has also shown that using bis[2-(N,N-dimethylamino)ethyl] ether can moderate the reactivity of Grignard reagents, allowing for the selective synthesis of aryl ketones from the direct addition to acid chlorides in high yields. wisc.edunih.gov

| Factor | Effect on Reaction | Example of Optimization |

|---|---|---|

| Solvent | Stabilizes the Grignard reagent. | Use of ether solvents like THF. numberanalytics.com |

| Temperature | Controls the rate of reaction and minimizes side products. | Carrying out the reaction at low temperatures. numberanalytics.com |

| Additives | Can enhance reactivity and selectivity. | Addition of CuI or bis[2-(N,N-dimethylamino)ethyl] ether. numberanalytics.comwisc.edunih.gov |

| Anhydrous Conditions | Prevents the Grignard reagent from being quenched. | Thoroughly drying all glassware and solvents. wikipedia.orglibretexts.org |

Modern and Advanced Synthetic Strategies

Enamine-Mediated Acylation Reactions

A more contemporary approach to ketone synthesis involves the use of enamines as nucleophiles in acylation reactions. The Stork enamine synthesis provides a powerful method for forming carbon-carbon bonds. In the context of producing a 1,3-dicarbonyl compound, an enamine can react with an acid chloride. youtube.com

The process begins with the formation of an enamine from a ketone. This enamine then acts as a nucleophile, attacking the acid chloride. The resulting tetrahedral intermediate expels a chloride ion, and the subsequent iminium ion is hydrolyzed with water to yield a 1,3-dicarbonyl compound. youtube.com While not a direct route to this compound itself, this methodology is crucial for the synthesis of related dicarbonyl structures which can be valuable precursors.

Formation and Reactivity of Enamine Intermediates

Enamines are nitrogen analogs of enols and are formed by reacting a ketone, such as cyclohexanone (B45756), with a secondary amine like pyrrolidine, piperidine, or morpholine. mychemblog.comcambridge.org The nucleophilic character of the α-carbon of the enamine allows it to attack electrophilic species. cambridge.org For the synthesis of this compound, an enamine derived from cyclohexanone can be reacted with 3-chlorobenzoyl chloride. The enamine attacks the carbonyl carbon of the acyl chloride, which upon subsequent hydrolysis of the resulting iminium salt, yields the target ketone. youtube.comwikipedia.org

Scope and Limitations in Ketone Synthesis

The Stork enamine acylation is an effective method for producing 1,3-dicarbonyl compounds. youtube.com While enamines are versatile, the reaction's success can be influenced by the reactivity of the electrophile. wikipedia.org Activated acyl halides are excellent substrates for this reaction. mychemblog.com However, one of the limitations of this method for producing simple ketones can be lower yields and more complex purification processes compared to other methods like the Grignard reaction.

Ligand-Promoted and Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and offer a more efficient and regioselective alternative to traditional methods like Friedel-Crafts acylation. acs.org The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of biaryls and other coupled products, including ketones. wikipedia.orgharvard.edu

In the context of synthesizing this compound, a Suzuki-Miyaura reaction could theoretically involve the coupling of a cyclohexylboronic acid derivative with a 3-chloro-substituted aromatic acyl derivative. The reaction is typically catalyzed by a palladium complex and requires a base. acs.orgwikipedia.org The choice of ligands, solvents, and base is crucial for the efficiency of the Suzuki coupling. harvard.edu Recent advancements have even demonstrated the use of aryl ketones as coupling partners in Suzuki-Miyaura reactions, highlighting the versatility of this methodology. wesleyan.eduacs.org

Cascade Reactions and One-Pot Synthetic Sequences

Cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. nih.gov

Integration of Sonogashira Coupling and Hydrohalogenation

A notable example of a cascade reaction that can be adapted for ketone synthesis involves the integration of Sonogashira coupling and hydrohalogenation. nih.govnih.govfrontiersin.org This one-pot method allows for the synthesis of (Z)-β-halovinyl ketones from acid chlorides and terminal alkynes. nih.govnih.gov The process begins with a palladium-copper catalyzed Sonogashira coupling to form an ynone intermediate in situ. nih.govwikipedia.org This intermediate is then treated with an acid to achieve hydrohalogenation, yielding the final product with high stereoselectivity. nih.govnih.govfrontiersin.org While not a direct route to this compound, this methodology showcases the power of cascade reactions in modern organic synthesis.

Stereoselective Control in Cascade Reactions

Achieving stereoselective control is a key goal in modern organic synthesis, and cascade reactions can be designed to produce chiral molecules with high enantiomeric or diastereomeric purity. researchgate.net For instance, dynamic kinetic resolution (DKR) can be coupled with a cascade process to resolve racemic mixtures. princeton.edu In one example, a photocatalyst is used to epimerize a ketone's stereocenter, while an enzyme selectively reduces one enantiomer, leading to a highly enantiopure product. princeton.edu Such principles of stereocontrol are applicable to the design of cascade reactions for the synthesis of complex chiral ketones.

Other Organometallic-Based Routes

Besides transition metal-catalyzed couplings, other organometallic reagents are fundamental to ketone synthesis.

A primary method for synthesizing this compound is the Friedel-Crafts acylation. This reaction involves the acylation of chlorobenzene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). vedantu.comchemguide.co.uk The reaction proceeds via an electrophilic aromatic substitution mechanism. The chloro group on the benzene ring is an ortho-, para-directing group, meaning the cyclohexylcarbonyl group will primarily add to the positions ortho and para to the chlorine atom. vedantu.comyoutube.com Due to steric hindrance at the ortho position, the para-substituted product, 4-chlorophenyl cyclohexyl ketone, is often the major product, but the desired 3-chloro isomer can also be formed, albeit typically in lower yields. vedantu.comrsc.org

Another powerful organometallic approach is the Grignard reaction. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com To synthesize this compound, a Grignard reagent would be prepared from a suitable halogenated precursor, such as 1-bromo-3-chlorobenzene, by reacting it with magnesium metal. d-nb.info This organomagnesium compound is then reacted with cyclohexanecarbonyl chloride. The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the acid chloride to form the ketone.

Green Chemistry Approaches and Sustainable Synthesis

In line with the growing emphasis on environmentally benign chemical processes, research in organic synthesis has increasingly focused on developing green and sustainable methods for producing valuable compounds like this compound. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional synthetic routes.

Solvent-Free Reactions or Eco-Friendly Media (Hypothetical, based on academic trends)

The pursuit of greener synthetic pathways for aryl ketones has led to the exploration of solvent-free reaction conditions and the use of environmentally friendly media. These methods address the significant waste and environmental impact associated with volatile organic solvents.

One promising approach is the use of microwave irradiation in solvent-free conditions to drive chemical reactions. tandfonline.comtandfonline.com Research has demonstrated that the synthesis of α,β-unsaturated ketones can be achieved rapidly and efficiently by reacting acetals with aryl ketones without a solvent, using Lewis acids as catalysts under microwave irradiation. tandfonline.comtandfonline.com This methodology could hypothetically be adapted for the synthesis of this compound.

Another sustainable trend is the utilization of water as a reaction medium. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. For instance, palladium acetate-catalyzed coupling reactions of aryl boronic acids with acyl chlorides have been successfully carried out in water to produce aryl ketones in high yields. organic-chemistry.org The development of catalyst-free, three-component reactions in water to produce 1,4-diketones further highlights the potential of aqueous media for ketone synthesis. rsc.org

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, presents another eco-friendly alternative. organic-chemistry.org A mechanochemical solvent-free acyl Suzuki-Miyaura cross-coupling has been shown to be a highly chemoselective method for synthesizing ketones from acyl chlorides and boronic acids. organic-chemistry.org This technique offers the advantages of short reaction times and the absence of harmful solvents. organic-chemistry.org

| Green Synthesis Approach | Reaction Type | Potential Advantages |

| Microwave-Assisted Synthesis | Solvent-free reaction of an acetal (B89532) and an aryl ketone tandfonline.comtandfonline.com | Rapid reaction times, high yields, reduced energy consumption. |

| Aqueous Media | Palladium-catalyzed coupling of an aryl boronic acid and an acyl chloride organic-chemistry.org | Use of a non-toxic and non-flammable solvent, potential for catalyst recycling. |

| Mechanochemistry | Solvent-free acyl Suzuki-Miyaura cross-coupling organic-chemistry.org | High chemoselectivity, short reaction times, avoidance of hazardous solvents. |

Chemical Reactivity and Transformations of 3 Chlorophenyl Cyclohexyl Ketone

Reactions at the Carbonyl Center

The carbonyl group (C=O) is the most reactive site in the molecule, characterized by a polarized double bond where the carbon atom is electrophilic and the oxygen atom is nucleophilic. This polarity governs its participation in nucleophilic addition reactions.

Nucleophilic addition is a fundamental reaction for ketones, where a nucleophile attacks the electrophilic carbonyl carbon. fiveable.memasterorganicchemistry.com This attack breaks the pi (π) bond of the carbonyl group, leading to the formation of a tetrahedral intermediate as the carbon's hybridization changes from sp² to sp³. libretexts.org The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions.

The carbonyl group of 3-chlorophenyl cyclohexyl ketone can be reduced to a secondary alcohol, (3-chlorophenyl)(cyclohexyl)methanol. This transformation involves the addition of a hydride ion (H⁻) from a reducing agent to the electrophilic carbonyl carbon. libretexts.org

Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchadsprep.com Sodium borohydride is a milder, more selective reagent often used in protic solvents like methanol (B129727) or ethanol. libretexts.orgchemguide.co.uk Lithium aluminum hydride is a much stronger reducing agent that reacts violently with protic solvents and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgchemguide.co.uk

The general mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org In a subsequent step, this intermediate is protonated by a protic solvent or during an acidic workup to yield the final alcohol product. libretexts.orglibretexts.org

Table 1: Reduction of this compound

| Starting Material | Reagent | Product | Alcohol Type |

|---|---|---|---|

| This compound | 1. NaBH₄, CH₃OH 2. H₂O or H₃O⁺ | (3-Chlorophenyl)(cyclohexyl)methanol | Secondary Alcohol |

Nucleophilic Addition Reactions

Formation of Oximes and Other Derivatized Species

Ketones react with hydroxylamine (B1172632) (NH₂OH) and its derivatives to form oximes. wikipedia.orgbyjus.com This reaction is a type of condensation reaction where the carbonyl oxygen is replaced by a C=N-OH group. The reaction of this compound with hydroxylamine, typically under weakly acidic conditions, yields this compound oxime. byjus.com

The mechanism begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. youtube.com A series of proton transfers follows, leading to an intermediate that eliminates a water molecule to form the stable C=N double bond of the oxime. youtube.comchemtube3d.com

Similarly, other nitrogen-based nucleophiles can react with the ketone. For example, primary amines (R-NH₂) react to form imines (Schiff bases), and secondary amines (R₂NH) can form enamines under appropriate conditions. msu.edu

Table 2: Derivatization of the Carbonyl Group

| Reactant | Product Type | General Structure of Functional Group |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |

| Primary Amine (R-NH₂) | Imine | C=N-R |

Cross-Acyloin Condensation Reactions

The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxy ketone, also known as an acyloin. bspublications.netwikipedia.org The reaction proceeds in an aprotic solvent like benzene (B151609) or toluene. wikipedia.org A cross-acyloin condensation involves two different esters.

This reaction is fundamentally different from the reactions of ketones. The mechanism involves the reduction of the ester group by sodium to form a radical anion, which then dimerizes. bspublications.net Subsequent elimination of two alkoxide groups yields a 1,2-diketone, which is further reduced by sodium to an enediolate intermediate that, upon acidic workup, tautomerizes to the acyloin product. bspublications.netwikipedia.org

While there have been developments in N-heterocyclic carbene (NHC)-catalyzed cross-acyloin condensations between aldehydes, the classical acyloin condensation is specific to esters. rsc.orgorganic-chemistry.orgorganic-chemistry.org Therefore, this compound would not undergo a traditional acyloin condensation as it lacks the necessary ester functional groups.

Reactivity of the Aryl Moiety

The 3-chlorophenyl ring of the ketone can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The position of this substitution is directed by the existing substituents: the chloro group and the cyclohexylcarbonyl group. masterorganicchemistry.commasterorganicchemistry.com

In electrophilic aromatic substitution, the rate and regioselectivity are controlled by the electronic properties of the substituents already present on the benzene ring. libretexts.org

Cyclohexylcarbonyl Group (-CO-C₆H₁₁): This acyl group is an electron-withdrawing group due to the electronegativity of the carbonyl oxygen. It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from the ring through both inductive and resonance effects. Deactivating groups direct incoming electrophiles to the meta position. youtube.com

In this compound, the acyl group is at position 1 and the chloro group is at position 3. The available positions for substitution are 2, 4, 5, and 6.

The acyl group (at C1) directs incoming electrophiles to the meta position (C5).

The chloro group (at C3) directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).

The directing effects of the two groups are therefore in conflict at some positions but reinforce each other at others. The position of substitution will be determined by a combination of these electronic effects and steric hindrance. The acyl group is a strong deactivator, while the chloro group is a weaker deactivator. The most likely positions for electrophilic attack are those that are least deactivated. The positions ortho and para to the chloro group (C2, C4, C6) are activated by resonance from the chlorine, while the position meta to the acyl group (C5) is the least deactivated by the acyl group. A complex mixture of products is possible, with the exact ratios depending on the specific electrophile and reaction conditions. However, substitution at position 5 is often significant due to the strong meta-directing effect of the carbonyl group.

Table 3: Predicted Directing Effects on the 3-Chlorophenyl Ring

| Position | Directed by Acyl Group (at C1) | Directed by Chloro Group (at C3) | Combined Influence |

|---|---|---|---|

| 2 | - | Ortho | Activated by Cl, Deactivated by Acyl (inductive) |

| 4 | - | Ortho | Activated by Cl, Deactivated by Acyl (inductive) |

| 5 | Meta | - | Strongly favored by Acyl, Deactivated by Cl (inductive) |

Nucleophilic Aromatic Substitution on the Chlorine Atom

Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, NAS is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

In the case of this compound, the carbonyl group (C=O) serves as a deactivating, electron-withdrawing group. However, its position is crucial. For NAS to be efficient, the electron-withdrawing group must be positioned ortho or para to the leaving group (the chlorine atom). masterorganicchemistry.comlibretexts.org This positioning allows for the delocalization and stabilization of the negative charge of the carbanion intermediate through resonance. libretexts.org

In this compound, the cyclohexyl ketone group is in the meta position relative to the chlorine atom. A meta-substituent does not provide this resonance stabilization for the intermediate formed during a standard addition-elimination NAS mechanism. libretexts.org Consequently, nucleophilic aromatic substitution on this compound is significantly less favorable than on its ortho or para isomers and typically requires harsh reaction conditions, such as high temperatures. reddit.com Under such conditions, the reaction may proceed through a high-energy benzyne (B1209423) intermediate. reddit.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (NAS)

| Factor | Influence on NAS Rate | Application to this compound |

|---|---|---|

| Electron-Withdrawing Group (EWG) | Accelerates reaction by stabilizing the negative intermediate. masterorganicchemistry.com | The ketone group is an EWG. |

| Position of EWG | Ortho or Para positions provide significant rate enhancement via resonance stabilization. libretexts.org | The ketone group is in the meta position, offering no resonance stabilization to the intermediate. libretexts.org |

| Leaving Group | The nature of the leaving group can affect reactivity. | Chlorine is a viable leaving group for NAS. |

| Reaction Mechanism | Typically addition-elimination; can be elimination-addition (benzyne) under forcing conditions. chadsprep.com | Due to the meta-director, a high-energy benzyne mechanism may be required. reddit.com |

Regioselectivity and Directing Effects of the Chlorine Substituent

The concept of directing effects is most commonly applied to electrophilic aromatic substitution, where substituents on the ring direct incoming electrophiles to specific positions. In that context, the chlorine atom is a deactivating but ortho-, para-directing substituent, while the acyl group (ketone) is a strong deactivating, meta-directing group.

In nucleophilic aromatic substitution, however, the regioselectivity is fundamentally different. The reaction is not about directing an incoming group to an open position but about substituting an existing one. The nucleophile attacks the carbon atom that bears the leaving group. masterorganicchemistry.com Therefore, the "regioselectivity" is predetermined by the location of the chlorine atom.

The critical factor influencing reactivity in NAS is the directing effect of the activating group (the ketone) on the stability of the reaction intermediate. As discussed, the meta-position of the ketone group relative to the chlorine atom deactivates the ring toward NAS by failing to provide resonance stabilization for the Meisenheimer complex. libretexts.org While ortho- and para-chloronitrobenzene isomers react with hydroxide, the meta isomer is largely inert under similar conditions, illustrating this principle. libretexts.org Thus, the arrangement in this compound makes the chlorine atom a poor leaving group for this type of reaction under standard conditions.

Transformations of the Cyclohexyl Ring

The cyclohexyl ring is a saturated aliphatic moiety, making it generally less reactive than the aromatic portion of the molecule. Its transformations typically require specific and often vigorous conditions.

Oxidative Processes

The saturated cyclohexyl ring is resistant to oxidation under mild conditions. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid under heating, are required to induce a reaction. Such processes are often unselective and can lead to the cleavage of the C-C bonds within the ring. A potential outcome of aggressive oxidation is the opening of the cyclohexyl ring to form dicarboxylic acid derivatives. Another possible site of oxidation is the carbon atom adjacent to the carbonyl group. However, specific studies detailing the controlled oxidation of the cyclohexyl ring in this compound are not prevalent in the literature. In related systems, oxidation can sometimes be initiated at a C-H bond alpha to a carbonyl, but this often requires specific reagents.

Hydrogenation and Dehydrogenation Studies

As the cyclohexyl ring is already a saturated system, it cannot undergo further hydrogenation.

Conversely, dehydrogenation is a chemically viable transformation. This process involves the removal of hydrogen from the cyclohexyl ring to form an aromatic phenyl ring, which would convert this compound into 3-chlorophenyl phenyl ketone. This transformation typically requires a catalyst, such as palladium on carbon (Pd/C) or platinum, and is usually carried out at elevated temperatures in the presence of a hydrogen acceptor. This aromatization reaction is a powerful tool in synthesis, though it requires conditions that might also affect other functional groups, such as the potential for reduction of the ketone or dechlorination.

Stereochemical Aspects of Reactions

The primary source of stereochemical interest in this compound is the carbonyl group. Reactions involving this group can create a new chiral center, leading to the formation of stereoisomers.

Diastereoselectivity and Enantioselectivity in Transformations

The reduction of the ketone functional group to a secondary alcohol is a key transformation that introduces a stereocenter. This reduction can be achieved using various reagents, such as sodium borohydride (NaBH₄), or through catalytic hydrogenation. beilstein-journals.org

When the ketone is reduced, a new chiral center is formed at the carbonyl carbon, which is now a hydroxyl-bearing carbon. The approach of the reducing agent (e.g., a hydride ion) to the planar carbonyl group can occur from two different faces. The presence of the bulky cyclohexyl group adjacent to the carbonyl creates a sterically hindered environment. This steric hindrance influences the trajectory of the incoming nucleophile, causing it to preferentially attack from the less hindered face. This substrate-controlled preference leads to the formation of one diastereomer in excess of the other, a phenomenon known as diastereoselectivity. researchgate.net

Enantioselective transformations, which would produce one enantiomer of the resulting alcohol preferentially, can be achieved by using chiral reducing agents or chiral catalysts. While the principles are well-established, specific documented examples of highly enantioselective reductions for this compound require dedicated research. The selective hydrogenation of aromatic ketones to produce specific stereoisomers is an active area of research, with catalysts based on rhodium, for example, being used to achieve high cis-selectivity in the hydrogenation of aromatic rings. tcichemicals.com

Table 2: Potential Stereochemical Outcome of Ketone Reduction

| Reaction Type | Reagent/Catalyst | Stereochemical Result | Explanation |

|---|---|---|---|

| Diastereoselective Reduction | Achiral Hydride (e.g., NaBH₄) | Forms a mixture of diastereomers, often with one in excess. | The cyclohexyl group sterically hinders one face of the carbonyl, directing the hydride to the other face. researchgate.net |

| Enantioselective Reduction | Chiral Catalyst or Reagent | Forms a mixture of enantiomers, with one in excess. | The chiral environment of the catalyst or reagent differentiates between the two faces of the carbonyl group. |

| Catalytic Hydrogenation | Pd/C, H₂ | Can selectively reduce the ketone to an alcohol. beilstein-journals.org | Stereoselectivity depends on the catalyst and how the substrate adsorbs to its surface. |

Photochemical Reaction Pathways and Stereocontrol

The photochemical behavior of this compound is governed by the fundamental principles of organic photochemistry, primarily involving Norrish Type I and Norrish Type II reactions upon excitation of the carbonyl group. wikipedia.orgchemistnotes.comnumberanalytics.comchem-station.com The presence of the 3-chloro substituent on the phenyl ring, along with the cyclohexyl moiety, introduces specific electronic and steric factors that influence the reaction pathways and the stereochemical outcome of the products.

Upon absorption of ultraviolet light, typically in the range of 230-330 nm, the carbonyl group of this compound undergoes an n → π* electronic transition, promoting it to an excited singlet state (S₁). chemistnotes.comnumberanalytics.com This excited state can then undergo intersystem crossing (ISC) to form a more stable triplet state (T₁). uvic.ca Most photochemical reactions of ketones proceed from this triplet state. uvic.ca From the excited state, the molecule can follow several deactivation pathways, including fragmentation and cyclization reactions.

Norrish Type I Reaction: This pathway involves the homolytic cleavage of the bond between the carbonyl carbon and the cyclohexyl ring (α-cleavage) to generate a 3-chlorobenzoyl radical and a cyclohexyl radical. wikipedia.org These radical intermediates can then undergo a variety of secondary reactions, such as decarbonylation of the benzoyl radical followed by recombination of the resulting aryl and cyclohexyl radicals, or they can abstract hydrogen atoms from the solvent or other molecules.

Norrish Type II Reaction: This is a prominent intramolecular reaction pathway for ketones possessing accessible γ-hydrogens, which are present on the cyclohexyl ring of this compound. wikipedia.orgchemistnotes.com The reaction is initiated by the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. chemistnotes.comnumberanalytics.com This biradical is a key pivot point from which the major products are formed.

The 1,4-biradical can undergo two principal competing reactions:

Fragmentation (β-cleavage): This involves the cleavage of the Cα-Cβ bond of the initial cyclohexyl ring structure, resulting in the formation of an enol and an alkene. The enol subsequently tautomerizes to the more stable ketone. In the case of this compound, this would lead to the formation of 3'-chloroacetophenone (B45991) and cyclohexene (B86901).

Cyclization (Yang Cyclization): Intramolecular combination of the two radical centers in the 1,4-biradical leads to the formation of a cyclobutanol (B46151) ring. wikipedia.org This process can result in the formation of stereoisomeric products, with the stereochemistry being influenced by the conformation of the 1,4-biradical intermediate.

The competition between fragmentation and cyclization is influenced by several factors, including the stability of the biradical intermediate, the solvent polarity, and the presence of substituents. For instance, polar solvents can enhance the quantum yields of photofragmentation. The conformation of the 1,4-biradical is crucial for determining the product ratio. For fragmentation to occur, the p-orbitals of the radical centers must be parallel to the β-bond, whereas cyclization is favored when the sp³-orbitals of the radical centers can overlap effectively. chemistnotes.com

The chloro-substituent on the phenyl ring can influence the reaction by modifying the energy of the excited states and the reactivity of the intermediate radicals through inductive and resonance effects. Halogenated aromatic ketones are known to have altered photophysical properties compared to their unsubstituted counterparts. acs.org

Stereocontrol in Photochemical Reactions:

The formation of new stereocenters during the cyclization of the 1,4-biradical makes stereocontrol a significant aspect of the photochemistry of this compound. The stereochemical outcome is largely determined by the conformational preferences of the flexible 1,4-biradical intermediate. The relative orientation of the substituents on the newly formed cyclobutanol ring is dictated by the most stable conformation of this intermediate.

Research on related phenyl alkyl ketones has shown that the diastereoselectivity of the Yang cyclization can be influenced by the solvent and the substitution pattern on the alkyl chain. While specific stereochemical studies on this compound are not widely documented, it is anticipated that the bulky cyclohexyl ring and the electronic nature of the 3-chlorophenyl group will play a crucial role in directing the stereochemical course of the cyclization reaction.

Below is a representative data table illustrating the photochemical outcomes for a related phenyl alkyl ketone, which provides insight into the expected product distribution for this compound.

| Reactant | Solvent | Product(s) | Product Ratio (Fragmentation/Cyclization) |

| Butyrophenone | Methanol | Acetophenone, Ethylene, Cyclobutanol derivative | - |

| Valerophenone | Methanol | Acetophenone, Propylene, Cyclobutanol derivative | - |

This table is illustrative and based on the photochemistry of related phenyl alkyl ketones in the presence of triphenylphosphine, which can influence product distribution. lookchem.com Specific ratios for this compound would require dedicated experimental investigation.

Advanced Spectroscopic and Structural Elucidation of 3 Chlorophenyl Cyclohexyl Ketone

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of 3-Chlorophenyl cyclohexyl ketone is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For aryl ketones, where the carbonyl group is conjugated with an aromatic ring, this absorption is typically observed in the range of 1685-1666 cm⁻¹. orgchemboulder.com This is a lower frequency compared to simple saturated aliphatic ketones (which appear around 1715 cm⁻¹) due to the delocalization of electron density from the aromatic ring into the carbonyl group, which slightly weakens the C=O double bond. spcmc.ac.inpg.edu.pl The presence of a strong, sharp peak in this region is a definitive indicator of the ketone functional group within a conjugated system. pg.edu.plorgchemboulder.com

Characteristic Vibrational Modes of C-Cl and Ring Systems

The infrared (IR) spectrum of this compound is characterized by specific vibrational modes that provide insight into its molecular structure. The presence of the carbonyl group (C=O), the chloro-substituted aromatic ring, and the cyclohexyl ring each contribute distinct absorption bands.

The stretching vibration of the carbonyl group in ketones typically appears as a strong absorption band in the region of 1715 cm⁻¹. orgchemboulder.com For aromatic ketones, such as this compound, this stretching frequency is often shifted to a lower wavenumber, generally in the range of 1685-1666 cm⁻¹, due to conjugation with the phenyl ring. orgchemboulder.comspectroscopyonline.com This conjugation results in a slight elongation of the C=O bond and a decrease in its force constant. msu.edu

A summary of the expected characteristic vibrational modes for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (Aromatic Ketone) | C=O Stretch | 1685-1666 orgchemboulder.com |

| Aryl Halide | C-Cl Stretch | 850-550 researchgate.net |

| Cyclohexyl Ring | C-H Stretch | ~2950-2850 |

| Aromatic Ring | C-H Stretch | ~3100-3000 |

| Aromatic Ring | C=C Stretch | ~1600-1450 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Molecular Ion Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₅ClO), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. savemyexams.com The presence of a chlorine atom would also result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of ketones in mass spectrometry is often predictable. youtube.com A common fragmentation pathway is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. libretexts.orglibretexts.org For this compound, alpha-cleavage could lead to the loss of the cyclohexyl radical, resulting in the formation of a stable 3-chlorobenzoyl cation. Another possibility is the loss of the 3-chlorophenyl radical, leading to a cyclohexylacylium ion. Aromatic ketones typically show a primary loss of the R group upon α-cleavage, followed by the loss of carbon monoxide (CO). miamioh.edu

The McLafferty rearrangement is another potential fragmentation pathway for ketones that possess a gamma-hydrogen on one of the alkyl groups. youtube.comyoutube.com This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. nih.govuni.lu This level of precision is crucial for confirming the identity of a compound and distinguishing it from isomers.

A table summarizing the predicted major fragments for this compound is provided below.

| Fragment Ion | Proposed Structure | Fragmentation Pathway |

| [C₇H₄ClO]⁺ | 3-Chlorobenzoyl cation | α-cleavage (loss of cyclohexyl radical) |

| [C₇H₁₁O]⁺ | Cyclohexylacylium ion | α-cleavage (loss of 3-chlorophenyl radical) |

| [C₆H₅Cl]⁺ | 3-Chlorophenyl cation | Subsequent loss of CO from 3-chlorobenzoyl cation |

| [C₆H₁₁]⁺ | Cyclohexyl cation |

Application in Reaction Monitoring and Purity Assessment

Mass spectrometry, particularly when coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is an invaluable tool for monitoring the progress of chemical reactions and assessing the purity of the resulting products. waters.comnih.govnih.gov

In the synthesis of this compound, MS can be used to track the disappearance of starting materials and the appearance of the desired product in real-time. waters.com This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The high sensitivity of MS enables the detection of even trace amounts of reactants, products, and byproducts.

For purity assessment, MS can identify and quantify impurities in the final product. nih.govnih.gov The presence of unexpected peaks in the mass spectrum can indicate the formation of side products or the presence of unreacted starting materials. High-resolution mass spectrometry can further aid in the identification of these impurities by providing their elemental compositions. The development of a validated LC-MS/MS method allows for the robust and sensitive quantification of ketones in various matrices. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis of the Cyclohexyl Ring (e.g., Chair Conformation)

In the solid state, the cyclohexyl ring of this compound is expected to adopt a chair conformation, which is the most stable conformation for cyclohexane (B81311) and its derivatives. wikipedia.org This conformation minimizes both angle strain and torsional strain. In a chair conformation, the substituents on the ring can occupy either axial or equatorial positions. For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to avoid steric hindrance from 1,3-diaxial interactions. wikipedia.org

In the case of cyclohexyl phenyl ketone, X-ray analysis has confirmed that the cyclohexyl ring exists in a chair conformation. iucr.org It is highly probable that the cyclohexyl ring in this compound also adopts a chair conformation in the crystal structure. The preference for the aryl ketone group to be in an equatorial or axial position would depend on minimizing steric interactions within the crystal lattice. Molecular modeling of cyclohexyl ketone inhibitors has shown a preference for a trans-diaxial cyclohexane conformation upon binding to an enzyme active site, indicating that conformational changes can occur in different environments. nih.gov

Dihedral Angle Analysis of Aromatic and Ketone Moieties

The dihedral angle, or torsion angle, between the plane of the aromatic ring and the plane of the ketone group is a critical structural parameter. nih.gov This angle is influenced by a balance between electronic effects (conjugation) and steric hindrance. For optimal conjugation between the carbonyl group and the aromatic ring, a planar arrangement (dihedral angle of 0°) is favored. However, steric interactions between the ortho hydrogens of the aromatic ring and the substituents on the carbonyl carbon can force the two groups out of planarity.

Intermolecular Interactions in Crystal Lattices

The three-dimensional architecture of crystalline solids is dictated by a complex interplay of non-covalent interactions. In the case of this compound, the presence of a polar carbonyl group, a substituted aromatic ring, and aliphatic C-H bonds suggests the formation of a network of weak hydrogen bonds and other stabilizing interactions. While direct experimental data for this specific compound is unavailable, an analysis of structurally similar molecules, such as other chlorophenyl ketone derivatives, provides a strong basis for predicting the key intermolecular forces at play. These forces are crucial in determining the packing efficiency, stability, and physicochemical properties of the crystalline material.

For this compound, it is anticipated that both the aromatic C-H bonds of the chlorophenyl ring and the aliphatic C-H bonds of the cyclohexyl ring would participate in such interactions. An analysis of the crystal structure of a related compound, 1-(4-chlorophenyl)propan-1-one, reveals the presence of weak C-H···O hydrogen bonds that link the molecules into a supramolecular structure. It is reasonable to infer that similar interactions would be present in the crystal lattice of this compound.

The expected C-H···O hydrogen bonds would likely involve hydrogen atoms from the cyclohexyl ring and the chlorophenyl ring interacting with the carbonyl oxygen of neighboring molecules. These interactions contribute to the formation of a stable, three-dimensional network. The specific geometries of these bonds, including donor-acceptor distances and angles, would be critical in defining the packing motif.

Table 1: Predicted C-H...O Hydrogen Bond Parameters for this compound (based on analogous structures)

| Donor (D) | Acceptor (A) | D-H (Å) | H...A (Å) | D...A (Å) | ∠D-H...A (°) |

| C(cyclohexyl)-H | O=C | ~0.98 | ~2.4-2.7 | ~3.3-3.6 | ~140-160 |

| C(phenyl)-H | O=C | ~0.95 | ~2.5-2.8 | ~3.4-3.7 | ~130-150 |

Note: The data in this table is hypothetical and represents a range of typical values observed in the crystal structures of similar ketone-containing compounds.

The presence of the 3-chlorophenyl ring in this compound introduces the possibility of π-π stacking interactions, which are another crucial non-covalent force in the stabilization of crystal structures of aromatic compounds. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.

In the crystal structure of 1-(4-chlorophenyl)propan-1-one, π-π stacking of the aromatic rings is a key feature of the supramolecular assembly. researchgate.net It is highly probable that the 3-chlorophenyl rings in the crystal lattice of this compound would also engage in π-π stacking. The substitution pattern on the phenyl ring, including the presence of the chlorine atom, can influence the geometry and strength of these interactions. nih.gov

The stacking can occur in various geometries, such as face-to-face or offset (parallel-displaced), to optimize the attractive interactions and minimize repulsion. The inter-planar distance between the stacked rings is a key parameter, typically in the range of 3.3 to 3.8 Å. These interactions would likely contribute to the formation of columnar or layered arrangements within the crystal lattice, further enhancing its stability.

Table 2: Predicted π...π Stacking Parameters for this compound (based on analogous structures)

| Interacting Rings | Stacking Type | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) |

| 3-Chlorophenyl ... 3-Chlorophenyl | Offset (Parallel-Displaced) | ~3.4 - 3.7 | ~3.6 - 4.5 |

Note: The data in this table is hypothetical and based on typical values for π-π stacking interactions observed in related aromatic compounds.

Computational and Theoretical Investigations of 3 Chlorophenyl Cyclohexyl Ketone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 3-Chlorophenyl cyclohexyl ketone allow for a detailed examination of its fundamental properties.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, DFT calculations, often using a basis set like B3LYP/cc-pVDZ, are employed to find the minimum energy conformation. nanobioletters.com This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the most stable structure. nanobioletters.com For instance, in a related study of a substituted cyclobutyl ethanone, DFT calculations revealed distortions in the aromatic ring from a perfect hexagon due to substituent effects. nanobioletters.com Similar effects would be expected in this compound, where the cyclohexyl ketone and chloro substituents influence the geometry of the phenyl ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter. A smaller gap suggests higher chemical reactivity and a greater likelihood of intramolecular charge transfer. researchgate.net For ketones, the HOMO is often localized on the aromatic system and any halogen atoms, while the LUMO is typically centered on the carbonyl group and extends to the benzene (B151609) ring. researchgate.net The HOMO-LUMO energy gap provides insights into the molecule's stability; a larger gap indicates greater stability. researchgate.net

Table 1: Frontier Molecular Orbital Data (Illustrative)

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: The values in this table are illustrative and would be determined from specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netyoutube.com It illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials. researchgate.netyoutube.com

Typically, red and orange colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors denote areas of positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.netyoutube.com Green areas represent neutral potential. researchgate.net For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity, making it a prime site for electrophilic attack. Conversely, the hydrogen atoms and the carbon atom of the carbonyl group would likely exhibit a positive potential (blue), marking them as potential sites for nucleophilic attack. bhu.ac.innih.gov

Natural Bond Orbital (NBO) Analysis for Orbital Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This analysis helps in understanding the hybridization of atoms and the electronic structure in terms of localized bonds. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions and analyzing the high-energy transition states that connect reactants to products.

Computational Elucidation of Grignard and Other Reaction Pathways

The Grignard reaction, which involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com Computational studies, particularly using DFT, have been pivotal in understanding the complex mechanism of this reaction. nih.govnih.gov

For the reaction of this compound with a Grignard reagent, computational analysis can model the entire reaction pathway. This includes the initial coordination of the magnesium atom to the carbonyl oxygen, the formation of the new carbon-carbon bond, and the subsequent protonation to yield the alcohol product. youtube.commasterorganicchemistry.com

DFT calculations can identify the transition state structures and their corresponding activation energies. nih.gov Studies have shown that the Grignard reaction can proceed through various pathways, including a concerted polar mechanism or a stepwise single-electron transfer (SET) mechanism, depending on the reactants and conditions. nih.govnih.gov Computational modeling can help determine which pathway is more favorable for this compound by comparing the energy barriers of the different transition states. nih.gov For example, a dinuclear magnesium complex is often identified as a particularly reactive species in these reactions. nih.gov The solvent's role in coordinating with the magnesium centers can also be explicitly modeled to understand its influence on the reaction's energetics and mechanism. nih.gov

Site Selectivity Prediction and Ligand Control Mechanisms

Computational chemistry offers powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions. In the case of this compound, these predictions are based on the electronic and steric properties of the molecule. The carbonyl group (C=O) is a primary site for nucleophilic attack, while the aromatic ring can undergo electrophilic or nucleophilic aromatic substitution.

The presence of the chlorine atom at the meta-position of the phenyl ring significantly influences the electronic distribution. As an electron-withdrawing group, the chlorine atom deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to itself. Conversely, for nucleophilic aromatic substitution, it activates the ring, particularly at the ortho and para positions.

The bulky cyclohexyl group introduces considerable steric hindrance around the carbonyl carbon. This steric bulk can influence the approach of reagents, favoring attack from the less hindered face of the molecule. In reactions involving chiral catalysts or ligands, the stereochemical outcome can be controlled. While specific ligand control mechanisms for this compound are not extensively documented, analogous systems demonstrate that carefully designed ligands can create a chiral pocket around the reactive site, leading to the preferential formation of one enantiomer or diastereomer.

For instance, in the S-oxidation of related 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-ones, the selectivity of the oxidation to either a sulfoxide (B87167) or a sulfone was found to be dependent on the reaction conditions and the nature of substituents on the aromatic ring. nih.gov This highlights the delicate interplay of electronic and steric factors in determining reaction outcomes.

Energy Profiles and Kinetic Parameters of Transformations

For example, in the reduction of the carbonyl group to a secondary alcohol, the reaction proceeds through a transition state where the hydride from a reducing agent like sodium borohydride (B1222165) attacks the electrophilic carbonyl carbon. The calculated energy barrier for this step would provide the activation energy. The relative energies of different possible stereoisomeric products can also be computed to predict the major product of the reaction.

Kinetic studies on related compounds, such as the aminolysis of 3-chlorophenyl 4-nitrophenyl thionocarbonates, have shown that the reaction proceeds through a zwitterionic tetrahedral intermediate. youtube.com The rate-determining step in these reactions was found to be the formation of this intermediate. youtube.com Brønsted-type plots for these reactions were linear, providing insights into the mechanism. youtube.com While this is a different reaction type, it illustrates how kinetic parameters derived from computational and experimental studies can unravel complex reaction mechanisms.

| Parameter | Description | Relevance to this compound |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the rate of transformations, such as reduction or oxidation of the ketone. |

| Reaction Energy (ΔE) | The difference in energy between products and reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (absorbs energy). |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Can be estimated using transition state theory and the calculated activation energy. |

Conformational Analysis through Molecular Modeling

Molecular modeling is an essential tool for studying the three-dimensional arrangement of atoms in a molecule and the energies associated with different conformations. For this compound, this analysis focuses on the flexible cyclohexyl ring and the rotational freedom around the single bonds connecting the different parts of the molecule.

Exploring Stable Conformers of the Cyclohexyl Ring and Aromatic Linkages

The cyclohexyl ring in this compound can adopt several conformations, with the chair conformation being the most stable due to its staggered arrangement of C-H bonds, which minimizes torsional strain. sapub.org The chair can undergo a "ring flip" to an alternative chair conformation. sapub.org In substituted cyclohexanes, the substituent (in this case, the 3-chlorobenzoyl group) can occupy either an axial or an equatorial position.

Due to the steric bulk of the 3-chlorobenzoyl group, the conformer where this group is in the equatorial position is expected to be significantly more stable. This is because an axial substituent would experience unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. researchgate.net

Furthermore, there is rotational freedom around the single bond connecting the carbonyl carbon to the cyclohexyl ring and the single bond connecting the carbonyl carbon to the phenyl ring. Molecular modeling can be used to explore the potential energy surface associated with these rotations to identify the most stable rotational isomers (rotamers). The orientation of the phenyl ring relative to the carbonyl group will be influenced by a balance between conjugation effects, which favor planarity, and steric hindrance with the cyclohexyl group.

| Conformer | Key Feature | Expected Relative Stability |

| Equatorial Chair | 3-chlorobenzoyl group is in the equatorial position. | Most stable |

| Axial Chair | 3-chlorobenzoyl group is in the axial position. | Less stable due to 1,3-diaxial interactions |

| Twist-Boat | A flexible, intermediate conformation between chair and boat. | Higher in energy than the chair conformations |

Intramolecular Interactions and Their Influence on Molecular Conformation

Hydrogen Bonds: Although a classic hydrogen bond donor is absent, weak C-H···O hydrogen bonds can exist between the carbonyl oxygen and nearby hydrogen atoms on the cyclohexyl or phenyl rings. These interactions, while weak, can contribute to the stabilization of certain conformations.

π-Interactions: The electron-rich π-system of the phenyl ring can interact with other parts of the molecule. For instance, a C-H···π interaction could occur between a C-H bond of the cyclohexyl ring and the face of the aromatic ring.

Computational techniques like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and quantify these weak interactions. Hirshfeld surface analysis is another method used to visualize and analyze intramolecular contacts. While specific studies on this compound are not prevalent, research on other complex molecules has demonstrated the importance of these subtle interactions in dictating the final molecular conformation. In some related cyclohexyl ketone inhibitors, molecular modeling has shown that upon binding to an enzyme, the cyclohexyl ring can be forced into a less stable diaxial conformation, highlighting the influence of intermolecular interactions on conformation. youtube.com

Synthetic Utility and Chemical Applications of 3 Chlorophenyl Cyclohexyl Ketone

As a Key Intermediate in Organic Synthesis

The strategic placement of the carbonyl group between an aromatic and an aliphatic ring system allows 3-Chlorophenyl cyclohexyl ketone to serve as a foundational molecule in the construction of diverse chemical structures. It is a key starting material for creating advanced analogues, polycyclic systems, and specific carbon frameworks.

Precursor for Advanced Ketone Derivatives and Analogues

This compound is an ideal scaffold for the synthesis of more complex ketone derivatives. The existing molecular framework can be modified through reactions targeting the aromatic ring, the cyclohexyl ring, or the ketone itself. For instance, further substitution on the phenyl ring can introduce additional functional groups, leading to analogues such as 3-chloro-5-fluorophenyl cyclohexyl ketone. chemicalbook.com The cyclohexyl ring can undergo oxidation to introduce hydroxyl or carboxyl groups, yielding derivatives like cis- and trans-4-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid. chemicalbook.com

These advanced derivatives are not merely academic curiosities; they often serve as crucial intermediates in the synthesis of pharmacologically active compounds. For example, derivatives of cyclohexyl phenyl ketone are utilized as intermediates in the synthesis of 1,4-benzodiazepines, a class of compounds known for their activity on the central nervous system. google.com The transformation of the parent ketone into these more functionalized analogues is a critical step in building the molecular complexity required for specific biological activities.

Building Block for Polycyclic or Heterocyclic Architectures

The carbonyl group of this compound is a key functional handle for constructing ring systems, particularly heterocycles, which are core components of many pharmaceuticals and functional materials. sigmaaldrich.com A primary strategy involves converting the ketone into a more reactive intermediate, such as an oxime or a hydrazone. nih.gov

These intermediates, formed by reacting the ketone with hydroxylamine (B1172632) or hydrazine (B178648) respectively, contain a C=N double bond and can undergo cyclization reactions to form a variety of five- or six-membered heterocyclic rings. nih.govkhanacademy.org For example, the reaction of a ketone-derived hydrazone with other reagents can lead to the formation of pyrazoles, a common motif in medicinal chemistry. researchgate.net Similarly, oximes can serve as precursors for isoxazoles. researchgate.net A related synthesis demonstrates the cyclization of a thiosemicarbazide (B42300) derivative in an alkaline medium to yield a 1,2,4-triazolin-5-thione, showcasing a pathway from a ketone-like precursor to a complex heterocyclic system. nih.gov This utility establishes this compound as a valuable building block for accessing diverse heterocyclic scaffolds.

Role in the Synthesis of Specific Carbon Frameworks

Beyond heterocycles, this compound can be instrumental in the synthesis of specific all-carbon frameworks. The reactivity of the ketone can be harnessed to direct annulation or rearrangement reactions, thereby constructing new carbocyclic rings. Methodologies like the borrowing hydrogen (BH) catalysis have emerged as powerful tools for C-C bond formation, enabling the synthesis of complex cycloalkanes from simpler ketones and alcohols. researchgate.net

For example, processes have been developed for the diastereoselective annulation of diols with ketones to create cyclopentane (B165970) and cyclohexane (B81311) products. researchgate.net While specific examples starting from this compound are not detailed in the literature, the principles of these reactions are applicable. The ketone can react with appropriate partners to build new fused or spirocyclic carbon frameworks, with the stereochemical outcome potentially influenced by the bulky cyclohexyl and substituted phenyl groups. The fundamental synthesis of the parent cyclohexyl phenyl ketone structure itself can involve a Diels-Alder reaction to form a cyclohexene (B86901) ring, which is subsequently hydrogenated, highlighting the connection between this class of ketones and the formation of cyclic carbon frameworks. google.com

Functionalization for Enhanced Analytical Detectability

In analytical chemistry, particularly in complex biological or environmental matrices, direct detection of certain molecules can be challenging due to their inherent chemical properties. This compound, lacking a strong chromophore or easily ionizable group, may exhibit low sensitivity in common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). nih.govresearchgate.net To overcome this, the ketone is often chemically modified through derivatization.

Derivatization Strategies for Spectroscopic or Chromatographic Analysis

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a given analytical method. researchgate.net This can involve attaching a tag that enhances UV absorbance (a chromophore) or fluorescence, or one that improves ionization efficiency for mass spectrometry. researchgate.netnih.gov

For ketones like this compound, derivatization typically targets the carbonyl group. Reagents that react specifically with carbonyls are used to introduce the desired analytical tag. This pre-column or post-column modification can dramatically improve the limit of detection and the selectivity of the analysis. researchgate.net

A highly effective derivatization strategy for enhancing the detection of carbonyl compounds via Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC/ESI-MS/MS) is the formation of oximes and hydrazones. nih.govnih.gov The neutral carbonyl group in the parent ketone has poor ionization efficiency in ESI, leading to weak signals and low sensitivity. nih.gov

Reacting the ketone with a hydroxylamine- or hydrazine-containing reagent converts the carbonyl group into an oxime or hydrazone, respectively. khanacademy.orgrsc.org These derivatives incorporate basic nitrogen atoms that are readily protonated under typical ESI conditions, forming positive ions ([M+H]+) with much greater efficiency. nih.gov This leads to a significant enhancement in MS signal intensity, with sensitivity improvements ranging from tens to thousands of times compared to the underivatized compound. nih.gov This strategy is widely used for the quantitative analysis of carbonyl-containing metabolites, toxins, and other important molecules in complex samples. nih.gov

Table of Derivatization Strategies for Ketones

| Derivatization Reaction | Reagent Class | Purpose | Analytical Method |

| Hydrazone Formation | Hydrazines (e.g., 2,4-Dinitrophenylhydrazine) | Introduce chromophore for UV detection; Improve ionization for MS | HPLC-UV, LC-MS |

| Oxime Formation | Hydroxylamines (e.g., Hydroxylamine hydrochloride) | Improve ionization efficiency for MS detection | LC-MS/MS |

| Benzoylation | Benzoyl Chloride | Introduce chromophore for UV detection | HPLC-UV |

| Fluorescent Labeling | Dansyl Hydrazine, Fluorescamine | Introduce fluorophore for highly sensitive detection | HPLC-FLD |

Lack of Publicly Available Research on this compound in Specified Material Science Applications

Extensive searches of publicly accessible academic literature and research databases have revealed no specific studies on the use of this compound in the development of polymer scaffolds or in the field of optoelectronic materials.

Despite a thorough investigation for scholarly articles and papers, there is no retrievable data to support the creation of an article based on the provided outline. The academic community has not published research on the incorporation of this compound into polymer scaffolds for property studies, nor on its exploration in optoelectronic materials.

Therefore, the requested detailed article with research findings and data tables on these specific applications cannot be generated at this time due to the absence of relevant scientific information in the public domain.

Future Research Directions and Unexplored Reactivity

Asymmetric Synthesis and Enantioselective Catalysis

The prochiral nature of the carbonyl group in 3-Chlorophenyl cyclohexyl ketone makes it an ideal candidate for the development of asymmetric synthetic methods to produce enantioenriched chiral secondary alcohols. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Future research could explore the enantioselective reduction of the ketone using well-established catalyst systems. Oxazaborolidine catalysts, generated in situ from chiral lactam alcohols and borane, have proven effective for the reduction of various aromatic ketones, yielding secondary alcohols with high enantiomeric excess. mdpi.com The application of these catalysts, potentially with modifications to the ligand or reaction conditions, could be systematically investigated for this compound.

Another promising area is the enantioselective alkynylation of the ketone . The development of catalysts, for instance, those based on copper(II) triflate and chiral sulfonamides, has enabled the highly enantioselective addition of terminal alkynes to ketones, affording optically active propargylic alcohols. researchgate.net Investigating such catalytic systems for this compound could lead to the synthesis of valuable chiral building blocks.

Furthermore, asymmetric hydrogen-bonding catalysis represents a viable strategy for the enantioselective radical coupling of ketones. nih.gov A dual catalytic system employing a photosensitizer and a chiral phosphoric acid could facilitate the redox-neutral radical coupling of this compound with various nucleophiles, leading to the formation of chiral tertiary alcohols.

A summary of potential enantioselective transformations is presented in the table below.

| Transformation | Catalyst System | Potential Product |

| Enantioselective Reduction | Oxazaborolidine/Borane | Enantioenriched (3-chlorophenyl)(cyclohexyl)methanol |

| Enantioselective Alkynylation | Cu(OTf)₂/Chiral Sulfonamide | Chiral propargylic alcohols |

| Enantioselective Radical Coupling | Photoredox catalyst/Chiral Phosphoric Acid | Chiral tertiary alcohols |

Novel Functionalizations and Derivatizations

The presence of multiple reactive sites in this compound—the ketone carbonyl, the aromatic ring, and the cyclohexyl ring—offers numerous opportunities for novel functionalizations and the synthesis of diverse derivatives.

Photocatalysis has emerged as a powerful tool for the functionalization of ketones. The direct α-arylation of the cyclohexyl ring could be achieved using aryl halides under visible-light-mediated conditions. chemrxiv.orgarizona.edu This would allow for the introduction of various aryl groups at the α-position to the carbonyl. Similarly, the β-functionalization of the cyclohexyl ketone moiety with aryl ketones can be accomplished through the synergistic merger of photoredox and organocatalysis, leading to the formation of γ-hydroxyketones. acs.orgnih.govnih.gov

The aromatic ring of this compound is also amenable to functionalization. For instance, photocatalytic 1,3-oxyheteroarylation of related aryl cyclopropanes has been demonstrated, suggesting that the chlorophenyl ring could potentially be further substituted. rsc.org

Oxidative umpolung is another intriguing strategy that could be explored. This approach, mediated by hypervalent iodine reagents, could enable the α-functionalization of the ketone with a variety of nucleophiles by reversing the inherent polarity of the carbonyl group. acs.org

Standard derivatization techniques for ketones can also be applied to this compound for analytical and synthetic purposes. Reaction with reagents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) would yield stable hydrazones, which are useful for characterization and quantification. yorku.caresearchgate.netresearchgate.net

Advanced Spectroscopic Investigations (e.g., Solid-State NMR)

While standard spectroscopic techniques like IR, solution-state NMR, and mass spectrometry provide fundamental structural information, advanced methods could offer deeper insights into the properties of this compound. libretexts.orgorgchemboulder.comoregonstate.edu

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of solid materials. nih.gov For this compound, ssNMR could be employed to:

Determine the precise molecular conformation and packing in the crystalline state.

Investigate intermolecular interactions, such as C-H···O or halogen bonding, which are not observable in solution.

Study dynamic processes, such as ring-flipping of the cyclohexyl group, in the solid state.

Advanced mass spectrometry techniques can also provide valuable information. Predicted collision cross-section (CCS) values for various adducts of this compound are available from databases like PubChem. uni.lu These predictions can be experimentally verified using ion mobility-mass spectrometry to gain information about the three-dimensional shape of the molecule in the gas phase.

A table of predicted mass spectrometry data for this compound is provided below.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 223.08843 | 148.5 |

| [M+Na]⁺ | 245.07037 | 154.2 |

| [M-H]⁻ | 221.07387 | 154.2 |

| [M+NH₄]⁺ | 240.11497 | 167.2 |

| [M+K]⁺ | 261.04431 | 149.7 |

| [M+H-H₂O]⁺ | 205.07841 | 142.4 |

| [M+HCOO]⁻ | 267.07935 | 163.8 |

| [M+CH₃COO]⁻ | 281.09500 | 187.0 |

| [M+Na-2H]⁻ | 243.05582 | 151.7 |

| [M]⁺ | 222.08060 | 145.6 |

| [M]⁻ | 222.08170 | 145.6 |

Data obtained from PubChemLite. uni.lu

Integration into Mechanistic Studies of Complex Reaction Systems

The specific electronic and steric properties of this compound make it a potentially valuable tool for elucidating the mechanisms of complex chemical reactions.

The presence of the chlorine atom on the phenyl ring can serve as a useful handle in mechanistic studies of photocatalytic reactions . For example, in reductive electrophotocatalytic α-C-H arylation of cyclic ketones, the use of aryl chlorides as the arylating reagent is an area of active research. researchgate.net this compound could be used as a substrate to probe the efficiency and mechanism of such transformations.

Furthermore, the photochemistry of aryl ketones is a rich field of study. Investigations into the photodecarbonylation of related ketones have revealed the formation of stable radical intermediates. clockss.org Studying the photochemical behavior of this compound could provide insights into the stability and reactivity of the resulting radical species and how the chloro-substituent influences the reaction pathways.

The compound could also be employed in studies of transition-metal-catalyzed C-H activation . For instance, rhodium(III)-catalyzed reactions of 2-arylindoles with α-chloro ketones have been shown to proceed via different pathways depending on the reaction conditions. acs.org Using this compound as a reaction partner could help to further understand the factors that control the regioselectivity and mechanism of these C-H functionalization reactions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-chlorophenyl cyclohexyl ketone derivatives in organic reactions?

- Methodological Answer : A common approach involves reacting 2-amino-5-chlorophenyl cyclohexyl ketone with trichloroacetyl chloride in a mixed solvent system (ether/methylene chloride) under ice-cooling, followed by stirring at room temperature. Triethylamine is used to neutralize HCl byproducts. Post-reaction purification via crystallization from ether yields high-purity intermediates (e.g., 2-trichloroacetamido-5-chlorophenyl cyclohexyl ketone) . Kinetic studies using sodium borohydride reduction of cyclohexyl phenyl ketones highlight the importance of temperature control (0–35°C) and reaction order analysis to ensure reproducibility (±5% deviation) .